2-Methyl-4-(trifluoromethoxy)phenol

Übersicht

Beschreibung

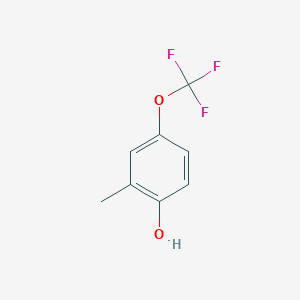

2-Methyl-4-(trifluoromethoxy)phenol, also known by its IUPAC name this compound, is an organic compound with the molecular formula C8H7F3O2. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenol ring, which imparts unique chemical and physical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . This method allows for the efficient introduction of the trifluoromethoxy group under mild conditions.

Industrial Production Methods

Industrial production of 2-methyl-4-(trifluoromethoxy)phenol may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The scalability of the desulfurization-fluorination method makes it suitable for industrial applications, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Insecticide Development

One of the prominent applications of 2-Methyl-4-(trifluoromethoxy)phenol is in the development of insecticides. It has been utilized in synthesizing Flometoquin , which exhibits significant insecticidal activity against various pests. This compound's efficacy makes it a candidate for agricultural applications, particularly in pest control strategies.

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its functional groups allow it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition .

Table 1: Summary of Chemical Reactions Involving this compound

Pharmaceutical Applications

Recent studies have explored the potential of this compound in pharmaceutical applications. It has been investigated as a precursor for synthesizing compounds with antimalarial properties, showcasing its versatility beyond traditional uses .

Case Study: Antimalarial Compounds

A study highlighted the optimization of endochin-like quinolones, where derivatives of this compound were synthesized and evaluated for their biological activity against malaria parasites. These findings suggest that this compound could play a role in developing new antimalarial drugs .

Wirkmechanismus

The mechanism by which 2-methyl-4-(trifluoromethoxy)phenol exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, affecting biochemical pathways. The phenol group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(trifluoromethyl)phenol: Similar in structure but lacks the methyl group at the 2-position.

2-Nitro-4-(trifluoromethyl)phenol: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.

Uniqueness

2-Methyl-4-(trifluoromethoxy)phenol is unique due to the presence of both a methyl and a trifluoromethoxy group, which imparts distinct chemical properties. This combination enhances its stability and reactivity, making it valuable in various research and industrial applications .

Biologische Aktivität

2-Methyl-4-(trifluoromethoxy)phenol, also known as EVT-322145, is a phenolic compound with a trifluoromethoxy group that significantly influences its chemical behavior and biological activity. This compound has garnered attention in various fields, particularly in insecticide development and potential therapeutic applications. This article examines the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a hydroxyl group (-OH) attached to an aromatic hydrocarbon, which is characteristic of phenolic compounds. The trifluoromethoxy substituent enhances its lipophilicity and alters its reactivity, making it suitable for various chemical applications.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H8F3O2 |

| Molecular Weight | 202.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Insecticidal Activity

Recent studies have demonstrated that this compound exhibits significant insecticidal properties. Specifically, it has been synthesized as part of the development of Flometoquin, which shows promising activity against pests such as Plutella xylostella (diamondback moth). This compound operates through a mechanism that disrupts the nervous system of insects, leading to paralysis and death.

Antimicrobial Properties

Phenolic compounds are known for their antimicrobial properties, and this compound is no exception. Research indicates that it possesses bactericidal effects against various strains of bacteria. For instance, studies have shown that structurally related phenolic compounds exhibit activity against Escherichia coli and Staphylococcus aureus, suggesting potential for this compound in treating bacterial infections .

The biological activity of this compound can be attributed to its ability to interact with biological membranes and enzymes. The trifluoromethoxy group enhances its binding affinity to target sites within microbial cells or insect nervous systems. This interaction may lead to the disruption of essential cellular processes, including enzyme inhibition and membrane integrity loss.

Table 2: Summary of Biological Activities

| Activity Type | Organism/Target | Mechanism | Reference |

|---|---|---|---|

| Insecticidal | Plutella xylostella | Nervous system disruption | |

| Antimicrobial | E. coli, S. aureus | Membrane disruption | |

| Antimicrobial | Various bacteria | Enzyme inhibition |

Case Study 1: Insecticidal Efficacy

A study published in 2023 evaluated the efficacy of Flometoquin (containing this compound) against Plutella xylostella. The results indicated a significant reduction in pest populations after treatment with concentrations as low as 10 mg/kg, showcasing its potential as an effective insecticide in agricultural settings.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, researchers tested various phenolic compounds against common pathogens. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL against S. aureus, indicating strong antibacterial activity .

Eigenschaften

IUPAC Name |

2-methyl-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIXWHAIFDQEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382579 | |

| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129676-67-1 | |

| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.